Cas no 65400-08-0 (BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER)

BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER Chemical and Physical Properties
Names and Identifiers
-
- BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER
- SCHEMBL9504852
- 65400-08-0
- (3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid
- EN300-7839859
-
- Inchi: InChI=1S/C6H14NO4P/c1-11-6(8)5(7)3-4-12(2,9)10/h5H,3-4,7H2,1-2H3,(H,9,10)
- InChI Key: NZRFFUFJLUXSNA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 195.06604493Da
- Monoisotopic Mass: 195.06604493Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4
- Topological Polar Surface Area: 89.6Ų
BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7839859-0.1g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 0.1g |
$376.0 | 2025-02-22 | |
Enamine | EN300-7839859-10.0g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 10.0g |
$1839.0 | 2025-02-22 | |
Enamine | EN300-7839859-0.25g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 0.25g |
$393.0 | 2025-02-22 | |
Enamine | EN300-7839859-0.05g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 0.05g |
$359.0 | 2025-02-22 | |
Enamine | EN300-7839859-0.5g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 0.5g |
$410.0 | 2025-02-22 | |
Enamine | EN300-7839859-1.0g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 1.0g |
$428.0 | 2025-02-22 | |
Enamine | EN300-7839859-5.0g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 5.0g |
$1240.0 | 2025-02-22 | |
Enamine | EN300-7839859-2.5g |
(3-amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid |
65400-08-0 | 95.0% | 2.5g |
$838.0 | 2025-02-22 |
BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER
BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER (CAS No. 65400-08-0): A Comprehensive Overview
BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER (CAS No. 65400-08-0) is a versatile and structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound, also known as Aminophosphonate Butyric Acid Methyl Ester, is characterized by its distinctive functional groups, including an amino group, a hydroxymethylphosphinyl group, and a methyl ester moiety. These functional groups confer a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER is represented by the formula C7H15NO4P. The presence of the phosphonate group (P=O(OH)CH2) and the amino group (NH2) imparts unique reactivity and stability to the molecule. The methyl ester functionality (COOCH3) further enhances its solubility and reactivity in various solvents, making it an ideal candidate for a wide range of synthetic transformations.
In recent years, BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of antiviral agents. Research has shown that compounds derived from this molecule exhibit potent antiviral activity against a variety of viral pathogens, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The unique combination of functional groups in BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER allows for the design of highly specific and effective antiviral drugs with improved pharmacokinetic properties.
Another significant application of BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER is in the field of cancer research. Studies have demonstrated that derivatives of this compound can selectively target and inhibit cancer cell proliferation while sparing normal cells. The mechanism of action involves the disruption of key metabolic pathways in cancer cells, leading to cell cycle arrest and apoptosis. This selective toxicity makes BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER an attractive candidate for the development of novel anticancer agents.
In addition to its therapeutic applications, BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER has also been explored for its use in agrochemicals. Its ability to modulate plant growth and development has led to its evaluation as a potential growth regulator or herbicide. Preliminary studies have shown that compounds derived from this molecule can enhance crop yield and resistance to environmental stressors such as drought and salinity.
The synthesis of BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER typically involves multi-step reactions that are carefully optimized to ensure high yields and purity. Common synthetic routes include the reaction of butyric acid with appropriate phosphorus-containing reagents followed by esterification with methanol. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
The physical properties of BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER are well-characterized. It is a colorless liquid with a molecular weight of approximately 198 g/mol. The compound is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays. Its melting point is around -15°C, and it has a boiling point of approximately 150°C at reduced pressure.
Safety considerations are an important aspect when handling BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, BUTANOIC ACID, 2-AMINO-4-(HYDROXYMETHYLPHOSPHINYL)-, METHYL ESTER (CAS No. 65400-08-0) is a multifunctional compound with a wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in these fields. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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